molecular formula C22H26N2O4 B4590975 N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B4590975
M. Wt: 382.5 g/mol
InChI Key: RVGLDRDJRLVGCG-PDGQHHTCSA-N
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Description

N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with a unique structure that includes a benzamide group, a dimethoxyphenyl group, and an amino group attached to a prop-1-en-2-yl chain

Scientific Research Applications

N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide can be compared with similar compounds such as:

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.

    Other benzamide derivatives: These compounds share structural similarities but may differ in their specific functional groups and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)14-23-22(26)18(24-21(25)17-8-6-5-7-9-17)12-16-10-11-19(27-3)20(13-16)28-4/h5-13,15H,14H2,1-4H3,(H,23,26)(H,24,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLDRDJRLVGCG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 3
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 4
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 5
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide
Reactant of Route 6
N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide

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